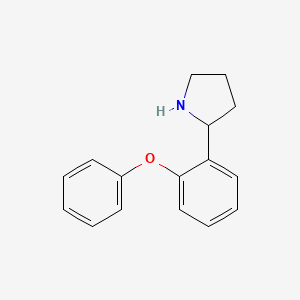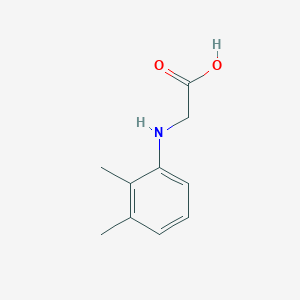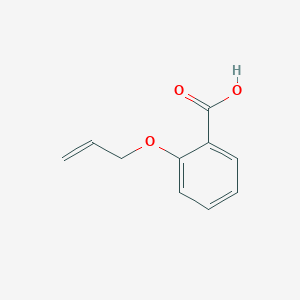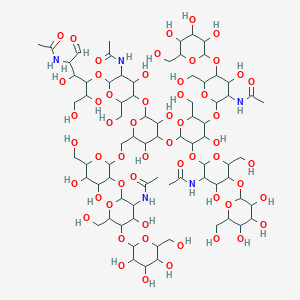
NA3 Glycan
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
NA3 Glycan, also known as Asialo-, tri-antennary complex-type N-glycan (oligosaccharide), is a substructure of A3 glycan . It is found on several mammalian glycoproteins including bovine serum fetuin (bSF) . The product provided may be a mixture of isomers differing in the linkage of the Gal residue of one of the glycan’s antennae .
Synthesis Analysis
The synthesis of N-glycans, including this compound, is a well-investigated process . It involves the preparation of substrates and sugar donors, and the progress in the glycosyltransferases characterization which leads to the diversity of N-glycan synthesis . The chemo-enzymatic approach serves as an alternative to chemical synthesis, providing high stereoselectivity and economic efficiency .
Chemical Reactions Analysis
Glycan-modified proteins, including those with this compound, are involved in a wide range of biological and physiological processes including recognition and regulatory functions, cellular communication, gene expression, cellular immunity, growth, and development . Glycans are released by enzymatic or chemical means, depending on the type of glycosylation .
Physical And Chemical Properties Analysis
This compound has a molecular weight of 2007 . It is typically purified from the oligosaccharide pool released from bSF by hydrazinolysis using a combination of HPLC and glycosidase digestion . It is dried by centrifugal evaporation from an aqueous solution .
科学的研究の応用
Novel Therapeutic Applications
NA3 Glycan in Retinal Disease Treatment this compound, identified as Asialo, tri-antennary oligosaccharide, has demonstrated promising results in the treatment of retinal diseases, especially atrophic age-related macular degeneration (AMD). It supports the proper folding of outer segment membranes, preserves the normal ultrastructure, and maintains the protein expression patterns of photoreceptors and Müller cells, even in the absence of retinal pigment epithelium support. This compound has a good safety profile and favorable ocular pharmacokinetics, making it a potential new therapeutic for atrophic AMD and other retinal degenerative disorders (Swaminathan et al., 2014).
In another study, this compound demonstrated neuroprotective effects in preclinical models of atrophic AMD. It was observed to prevent photoreceptor outer segment degeneration, pyknosis of the outer nuclear layer, and reactive gliosis of Müller cells. It also promoted the maturation of adherens junctions between Müller cells and photoreceptors, suggesting that this compound therapy may offer a new avenue in the prevention and treatment of retinal diseases like atrophic AMD (Chintalapudi et al., 2019).
Analytical Applications
This compound in Mass Spectrometric Analysis In the field of mass spectrometry, the conversion of N-glycans to naphthimidazole (NAIM) derivatives, including this compound, has been established as a technique. This process involves the oxidative condensation of N-glycans with 2,3-naphthalenediamine. The NAIM derivatization introduces a UV/fluorescence-sensitive chromophore and increases the hydrophobicity of N-glycans, thus enhancing their ionization efficiency in mass spectrometry. This method has been particularly valuable in the analysis of glycan structures in biological samples containing sensitive subunits (Hung et al., 2013).
作用機序
N-glycans, including NA3 Glycan, affect the biological fate and function of N-glycoproteins . They enhance proper folding of ligand or receptor, solubility or polarity of the ligand or receptor, and binding to extracellular or intracellular factors that induce cell signaling pathways or mediate further processing of the N-glycoprotein .
Safety and Hazards
将来の方向性
NA3 Glycan has shown potential as a therapy for retinal diseases such as atrophic age-related macular degeneration (AMD) and other retinal degenerative disorders . It supports proper folding of outer segment membranes, promotes normal ultrastructure, and maintains protein expression patterns of photoreceptors and Müller cells in the absence of retinal pigment epithelium support .
特性
IUPAC Name |
N-[2-[6-[2-[5-acetamido-6-(5-acetamido-1,2,4-trihydroxy-6-oxohexan-3-yl)oxy-4-hydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-6-[[3-[3-acetamido-4-hydroxy-6-(hydroxymethyl)-5-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]-3,5-dihydroxyoxan-4-yl]oxy-5-[3-acetamido-4-hydroxy-6-(hydroxymethyl)-5-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-4-hydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4-hydroxy-6-(hydroxymethyl)-5-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-3-yl]acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C76H127N5O56/c1-18(93)77-23(6-82)39(99)58(24(98)7-83)129-67-35(78-19(2)94)45(105)62(32(15-91)123-67)134-74-57(117)64(44(104)34(128-74)17-118-75-65(52(112)43(103)28(11-87)122-75)136-69-37(80-21(4)96)47(107)60(30(13-89)125-69)132-72-54(114)50(110)41(101)26(9-85)120-72)135-76-66(137-70-38(81-22(5)97)48(108)61(31(14-90)126-70)133-73-55(115)51(111)42(102)27(10-86)121-73)56(116)63(33(16-92)127-76)130-68-36(79-20(3)95)46(106)59(29(12-88)124-68)131-71-53(113)49(109)40(100)25(8-84)119-71/h6,23-76,83-92,98-117H,7-17H2,1-5H3,(H,77,93)(H,78,94)(H,79,95)(H,80,96)(H,81,97) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGFOSCCAWJEWHH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1C(C(C(OC1OC2C(OC(C(C2O)OC3C(C(C(C(O3)CO)OC4C(C(C(C(O4)CO)O)O)O)O)NC(=O)C)OC5C(C(OC(C5O)OC6C(OC(C(C6O)NC(=O)C)OC(C(CO)O)C(C(C=O)NC(=O)C)O)CO)COC7C(C(C(C(O7)CO)O)O)OC8C(C(C(C(O8)CO)OC9C(C(C(C(O9)CO)O)O)O)O)NC(=O)C)O)CO)CO)OC1C(C(C(C(O1)CO)O)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C76H127N5O56 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70390869 |
Source


|
| Record name | NA3 Glycan | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70390869 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
2006.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
82867-73-0 |
Source


|
| Record name | NA3 Glycan | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70390869 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

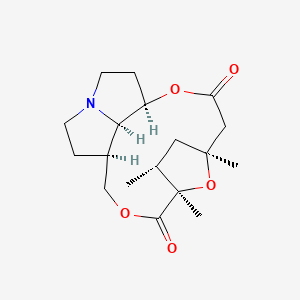

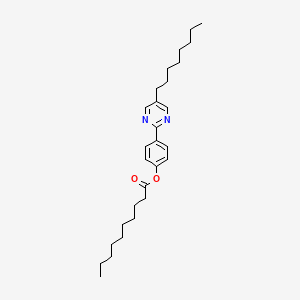


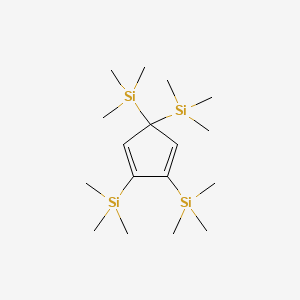
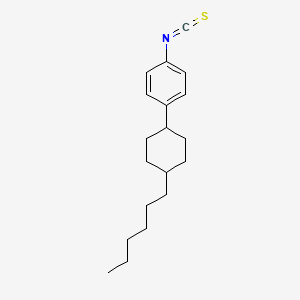
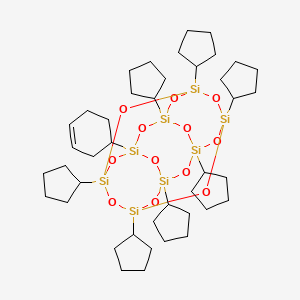
![N-[2-butoxy-4,5-dihydroxy-6-(hydroxymethyl)-3-oxanyl]acetamide](/img/structure/B1609008.png)
